molecular formula C14H10FNO B1437843 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One CAS No. 710348-89-3

8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One

Cat. No.: B1437843
CAS No.: 710348-89-3
M. Wt: 227.23 g/mol
InChI Key: PVYLZBOCBZTZDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) or other transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
  • 8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro or unsubstituted analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

13-fluoro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-10-4-5-11-9(8-10)3-6-13-12(14(11)17)2-1-7-16-13/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYLZBOCBZTZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C(=O)C3=C1C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657884
Record name 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-89-3
Record name 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine crude 2-[2-(3-fluoro-phenyl)-ethyl]-nicotinic acid (2.06 g, 15.0 mmol) and polyphosphoric acid (100 g) and heat the mixture to 160° C. for 6 h. Allow slow cooling of the reaction mixture over 12 h, then reheat the mixture to 160° C. and pour it into ice (200 g). Complete the transfer using water and adjust the pH of the aqueous mixture to ˜8.0 with 50% aqueous sodium hydroxide solution. Extract the product with methylene chloride. Dry the combined organic extracts with magnesium sulfate, filter and concentrate. Purify the crude product via flash chromatography (25% ethyl acetate/hexanes to 50% ethyl acetate/hexanes) to provide 1.54 mg (81%) of purified product. LCMS (APCI-pos): 228.1 (M+H). 1HNMR (CDCl3, 400 MHz): δ8.63 (dd, 1H), 8.39 (dd, 1H), 8.01 (dd, 1H), 7.31 (dd, 1H), 7.02 (dt, 1H), 6.95 (dd, 1H), 3.46-3.43 (m, 2H), 3.23-3.21 (m, 2H). (Literature reference: Journal of Heterocyclic Chemistry 1971, 73).
Quantity
2.06 g
Type
reactant
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polyphosphoric acid
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100 g
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ice
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200 g
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Reactant of Route 2
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Reactant of Route 3
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Reactant of Route 4
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Reactant of Route 5
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One
Reactant of Route 6
8-Fluoro-10,11-Dihydro-Benzo[4,5]Cyclohepta[1,2-B]Pyridin-5-One

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